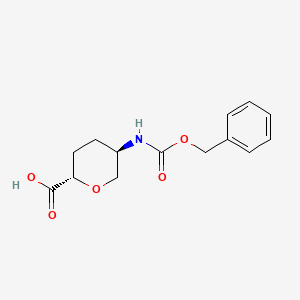
(2S,5R)-5-(Benzyloxycarbonylamino)tetrahydropyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-5-(Benzyloxycarbonylamino)tetrahydropyran-2-carboxylic acid: is a complex organic compound characterized by its unique stereochemistry and functional groups This compound features a tetrahydropyran ring, an amino group protected by a benzyloxycarbonyl (Cbz) group, and a carboxylic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydropyran-2-carboxylic acid as the starting material.
Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (Et3N) to form the Cbz-protected intermediate.
Stereochemistry Control: The stereochemistry at the 2 and 5 positions is controlled using chiral catalysts or reagents to ensure the formation of the (2S,5R) isomer.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches to ensure quality control and consistency.
Scale-Up: Industrial-scale production involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
(2S,5R)-5-(Benzyloxycarbonylamino)tetrahydropyran-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.
Reduction: The Cbz-protected amino group can be reduced to form the free amine.
Substitution: The hydroxyl group on the tetrahydropyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Using electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Carboxylate Salt: Formed from the oxidation of the carboxylic acid group.
Free Amine: Formed from the reduction of the Cbz-protected amino group.
Substituted Tetrahydropyran: Formed from substitution reactions on the hydroxyl group.
Aplicaciones Científicas De Investigación
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new antibiotics or anti-inflammatory agents.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
(2S,5R)-5-(Benzyloxycarbonylamino)tetrahydropyran-2-carboxylic acid: can be compared to other similar compounds, such as:
Penicillin V Benzathine: Both compounds contain a benzyl group and a carboxylic acid moiety, but differ in their core structures and biological activities.
Tetrahydropyran Derivatives: Other derivatives of tetrahydropyran with different substituents and stereochemistry.
Amino Acid Derivatives: Compounds with similar amino acid functionalities but different protecting groups and stereochemistry.
Propiedades
Fórmula molecular |
C14H17NO5 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(2S,5R)-5-(phenylmethoxycarbonylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12-7-6-11(9-19-12)15-14(18)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12+/m1/s1 |
Clave InChI |
QUIDJEBZWGVSFE-NEPJUHHUSA-N |
SMILES isomérico |
C1C[C@H](OC[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CC(OCC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B15361437.png)
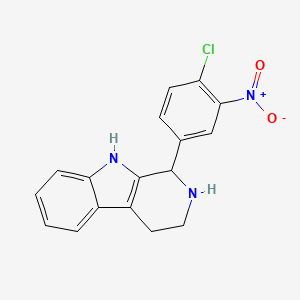
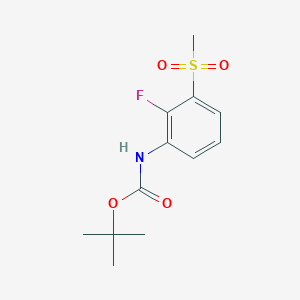
![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)
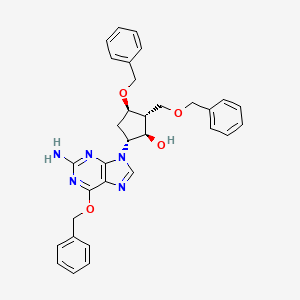
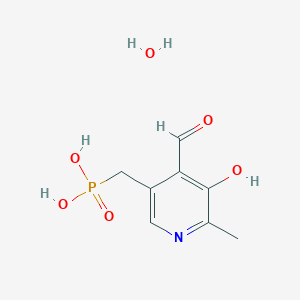
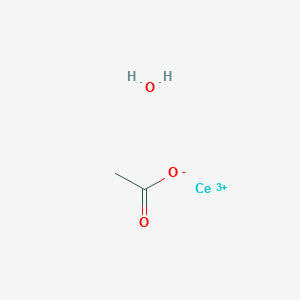
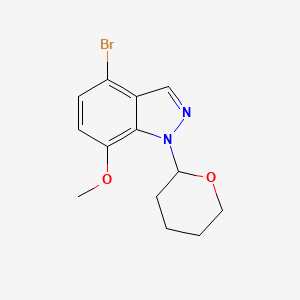



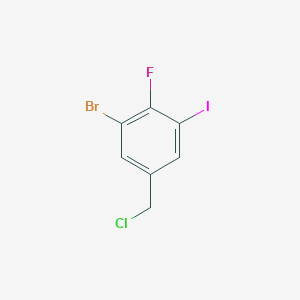

![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
